6,6-Dimethylpiperazin-2-one hydrochloride
Description
Properties
IUPAC Name |
6,6-dimethylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-6(2)4-7-3-5(9)8-6;/h7H,3-4H2,1-2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIOLBVFMJRMPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(=O)N1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 6,6-Dimethyl-1,2,3,6-Tetrahydropyrazine Intermediate
- Starting Materials: Isobutyraldehyde and ethylenediamine are the primary reactants.
- Step: Isobutyraldehyde undergoes chlorination to form 2-chloro-2-methylpropanal.
- Next: This chlorinated aldehyde reacts with ethylenediamine in an organic solvent such as tetrahydrofuran (THF) or toluene at temperatures between room temperature and reflux (55°C to 66°C).
- Result: Formation of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine as a solution.
Catalytic Hydrogenation to 2,2-Dimethylpiperazine
- Process: The intermediate solution is diluted with a C1-C6 alcohol (methanol, ethanol, etc.) and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.
- Conditions: Hydrogenation occurs at 40°C to 80°C and pressures of 0.2 to 0.8 MPa.
- Duration: Hydrogenation continues until the imine is converted to the amine with residual imine levels dropping below 1%.
- Outcome: Production of crude 2,2-dimethylpiperazine.
Purification and Salt Formation
- Purification: The crude product is concentrated by distillation under reduced pressure and purified by fractional distillation.
- Salt Formation: The purified 2,2-dimethylpiperazine is then reacted with hydrochloric acid to form the hydrochloride salt, this compound.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Materials | Solvent(s) | Temperature (°C) | Pressure (MPa) | Catalyst/Acid | Notes |
|---|---|---|---|---|---|---|
| Chlorination of isobutyraldehyde | Isobutyraldehyde, chlorinating agent | Organic solvent (e.g., toluene) | Ambient to reflux | Atmospheric | Acidic catalyst (e.g., sulfuric acid) | Formation of 2-chloro-2-methylpropanal |
| Reaction with ethylenediamine | 2-chloro-2-methylpropanal, ethylenediamine | THF, toluene | 55 - 66 | Atmospheric | None specified | Formation of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine |
| Catalytic hydrogenation | 6,6-dimethyl-1,2,3,6-tetrahydropyrazine | Methanol, ethanol | 40 - 80 | 0.2 - 0.8 | Pd/C catalyst (10%) | Hydrogenation to 2,2-dimethylpiperazine |
| Distillation and purification | Crude 2,2-dimethylpiperazine | Methanol, toluene | 70 - 125 | Reduced pressure | None | Removal of solvents, purification |
| Salt formation | 2,2-dimethylpiperazine, HCl | Methanol or suitable solvent | Ambient | Atmospheric | Hydrochloric acid | Formation of hydrochloride salt |
Research Findings and Industrial Relevance
- The described process allows for large-scale industrial production with an overall molar yield of approximately 20% from isobutyraldehyde to purified 2,2-dimethylpiperazine before salt formation.
- Use of Pd/C catalyst in hydrogenation is critical for efficient conversion of the imine intermediate to the amine.
- Selection of solvents such as THF and toluene is optimized to balance solubility, reaction rates, and ease of separation.
- Acidic catalysts like sulfuric acid or methanesulfonic acid are employed during chlorination to enhance reaction efficiency.
- The final hydrochloride salt formation improves the compound's stability and facilitates handling and storage.
Comparative Notes on Related Piperazine Derivatives
While direct literature on this compound is limited, analogous compounds such as 3,4-dimethylpiperazin-2-one hydrochloride are synthesized via cyclization of protected diamines with sulfonium salts under basic conditions. However, the 6,6-dimethyl derivative preparation uniquely involves chlorinated aldehyde intermediates and catalytic hydrogenation steps, emphasizing the importance of selective reduction and purification in its synthesis.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Outcome/Product |
|---|---|---|
| Chlorination of isobutyraldehyde | Chlorinating agent, acidic catalyst | 2-chloro-2-methylpropanal |
| Reaction with ethylenediamine | THF or toluene, 55-66°C | 6,6-dimethyl-1,2,3,6-tetrahydropyrazine (imine intermediate) |
| Catalytic hydrogenation | Pd/C catalyst, methanol, 40-80°C, 0.2-0.8 MPa | 2,2-dimethylpiperazine (amine) |
| Purification by distillation | Reduced pressure, methanol/toluene | Purified 2,2-dimethylpiperazine |
| Formation of hydrochloride salt | Hydrochloric acid, ambient temperature | This compound |
Chemical Reactions Analysis
6,6-Dimethylpiperazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₁₃ClN₂O
- Molecular Weight : 164.63 g/mol
- CAS Number : 2208785-62-8
The compound features a piperazine ring with two methyl groups at the 6-position and a ketone functional group, which contributes to its unique chemical reactivity and biological activity.
Medicinal Chemistry
6,6-Dimethylpiperazin-2-one hydrochloride serves as a crucial building block in the synthesis of various pharmaceuticals. It is particularly noted for its potential in developing drugs targeting the central nervous system (CNS). The compound's structure allows for modifications that enhance pharmacological properties, making it valuable in drug design.
Case Study Example : Research has indicated that derivatives of this compound exhibit promising activity as enzyme inhibitors, particularly in the context of neurological disorders such as depression and anxiety .
Biological Research
The compound has been utilized in biological studies to investigate its effects on neurotransmitter systems. Its role as an enzyme inhibitor highlights its potential in understanding metabolic pathways and receptor interactions.
Data Table: Biological Activity Overview
Polymer Chemistry
In materials science, this compound is integrated into polymer formulations to enhance properties such as flexibility and resistance to environmental stressors. Its incorporation into polymer matrices has been shown to improve mechanical properties significantly.
Case Study Example : A study demonstrated that polymers modified with this compound exhibited increased tensile strength and durability compared to unmodified counterparts .
Agrochemical Applications
The compound is also employed in the formulation of agrochemicals, acting as an intermediate that enhances the efficacy of pesticides and herbicides. Its ability to modify biological activity makes it a valuable component in agricultural chemistry.
Data Table: Agrochemical Applications
Mechanism of Action
The mechanism of action of 6,6-Dimethylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, blocking the activity of certain enzymes involved in metabolic processes. Additionally, it may interact with receptors in the nervous system, modulating neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Piperazinone vs. Piperidinone Derivatives
Key structural differences :
- 6,6-Dimethylpiperazin-2-one hydrochloride contains two nitrogen atoms in its ring (piperazinone), whereas 6,6-dimethylpiperidin-2-one (CAS 139524-56-4) has one nitrogen (piperidinone) .
- The additional nitrogen in piperazinone derivatives increases hydrogen-bonding capacity and polarity, influencing solubility and receptor interactions.
| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | C₆H₁₃ClN₂O | 2208785-62-8 | ~180.64 | Piperazinone ring, two methyl groups |
| 6,6-Dimethylpiperidin-2-one | C₇H₁₃NO | 139524-56-4 | 127.18 | Piperidinone ring, two methyl groups |
Comparison with Other Hydrochloride Salts
Hydrochloride salts are common in pharmaceuticals to improve solubility. Below is a comparison with bioactive hydrochlorides:
| Compound | Molecular Formula | CAS Number | Therapeutic Use | Structural Distinction |
|---|---|---|---|---|
| Tapentadol Hydrochloride | C₁₄H₂₃NO₂·HCl | 175591-23-8 | Opioid analgesic | Phenolic ether and bicyclic structure |
| Memantine Hydrochloride | C₁₂H₂₁N·HCl | 41100-52-1 | Alzheimer’s treatment | Adamantane-derived amine |
| Berberine Hydrochloride | C₂₀H₁₈ClNO₄ | 633-65-8 | Antimicrobial, antidiabetic | Isoquinoline alkaloid |
Key findings :
- This compound lacks the extended aromatic systems seen in Berberine Hydrochloride or Tapentadol Hydrochloride , limiting direct bioactivity but enhancing utility as a synthetic intermediate .


- Unlike Memantine Hydrochloride, which targets NMDA receptors, the piperazinone derivative’s smaller structure may favor modular chemical modifications .
Physicochemical Properties
- Solubility: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogs. For example, 6,6-dimethylpiperidin-2-one (non-salt) has lower solubility in polar solvents .
- Stability: Piperazinone derivatives are generally stable under acidic conditions but may hydrolyze in strong bases due to the ketone group.
Biological Activity
6,6-Dimethylpiperazin-2-one hydrochloride (C6H13ClN2O) is a piperazine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C6H13ClN2O
- Molecular Weight : 164.63 g/mol
- CAS Number : 2208785-62-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor, blocking specific enzymes involved in metabolic pathways, which can influence various physiological processes.
- Receptor Modulation : It has been shown to modulate neurotransmitter systems by interacting with serotonin and dopamine receptors. Such interactions are crucial in the treatment of mood disorders, including depression and anxiety.
- Cell Proliferation Suppression : Research indicates that this compound may suppress cell proliferation in cancer cells by inhibiting certain signaling pathways .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- In Vitro Studies : The compound was tested against various cancer cell lines using the NCI-60 human tumor cell line panel. Results indicated significant cytotoxic effects, with varying degrees of efficacy across different cell types .
| Cell Line | IC50 (µM) | Description |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Moderate sensitivity |
| A549 (Lung) | 8.7 | High sensitivity |
| HCT116 (Colon) | 12.3 | Moderate sensitivity |
Analgesic Effects
Research has also shown that compounds structurally related to this compound exhibit analgesic properties:
- Rodent Studies : In rodent models, similar piperazine derivatives demonstrated significant analgesic effects comparable to established opioids like morphine .
Case Studies
-
Study on Neurotransmitter Interaction :
- A study conducted by researchers explored the binding affinity of this compound to serotonin receptors. The findings suggested that the compound acts as a partial agonist at these receptors, potentially offering therapeutic benefits for anxiety and depression.
- Anticancer Efficacy Assessment :
Q & A
Q. What analytical methods are recommended for identifying and quantifying 6,6-Dimethylpiperazin-2-one hydrochloride in experimental samples?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a validated method for quantifying piperazine derivatives. A typical protocol involves a C18 column (e.g., 150 mm × 4.6 mm, 5 µm), with a mobile phase combining phosphate buffer (e.g., 0.03 mol·L⁻¹ KH₂PO₄) and methanol in a 70:30 ratio. Detection at 207 nm UV wavelength ensures sensitivity. Method validation should include linearity (1–10 µg·mL⁻¹ range), precision (RSD <2%), and recovery studies (98–102%) .
Q. How can the purity of this compound be assessed during synthesis?
Purity assessment requires a combination of chromatographic and spectroscopic techniques:
- HPLC : Compare retention times with a certified reference standard.
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 163.65 for the parent ion) and rule out impurities .
- Elemental Analysis : Verify %C, %H, %N, and %Cl to match theoretical values (C: ~57.5%, H: ~8.8%, N: ~9.6%, Cl: ~12.1%) .
Q. What stability considerations are critical for storing this compound?
The compound should be stored in airtight, light-resistant containers at 2–8°C. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can predict degradation. Monitor for hydrolysis (via pH shifts) or oxidation (via HPLC peak splitting). Buffered solvents (pH 4–6) are recommended for long-term solution storage .
Advanced Research Questions
Q. How can researchers resolve contradictory data in impurity profiling of this compound?
Contradictions often arise from co-eluting impurities or method sensitivity limitations. Strategies include:
- HPLC-MS/MS : Differentiate isobaric impurities via fragmentation patterns.
- Ion-Pair Chromatography : Resolve polar degradation products using additives like sodium hexanesulfonate.
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways and identify impurity sources .
Q. What computational approaches are suitable for predicting the reactivity of this compound in biological systems?
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., piperazine nitrogen).
- Molecular Dynamics (MD) Simulations : Model interactions with enzymes or receptors (e.g., dopamine or serotonin transporters) to predict binding affinities.
- ADMET Prediction Tools : Use software like SwissADME to estimate absorption, metabolism, and toxicity profiles .
Q. How can researchers design experiments to study the compound’s in vivo pharmacokinetics?
- Animal Models : Administer radiolabeled compound (e.g., ¹⁴C) to track distribution via autoradiography.
- LC-MS/MS Bioanalysis : Quantify plasma/tissue concentrations using a validated method with deuterated internal standards.
- Compartmental Modeling : Fit data to a two-compartment model to calculate parameters like t₁/₂, Cmax, and AUC .
Q. What strategies optimize synthetic routes for this compound to minimize by-products?
- Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with ethanol/water mixtures.
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) to enhance stereoselectivity.
- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to adjust reaction parameters and suppress side reactions .
Methodological Notes
- HPLC Validation : Follow ICH Q2(R1) guidelines for accuracy, precision, and robustness .
- Impurity Synthesis : Reference pharmacopeial standards (e.g., BP/EP impurities) for structural confirmation .
- Data Interpretation : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to refine research hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


